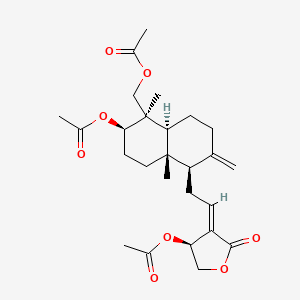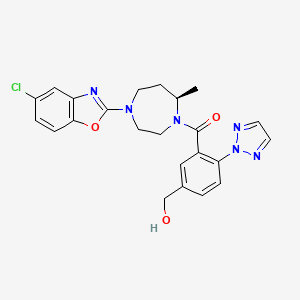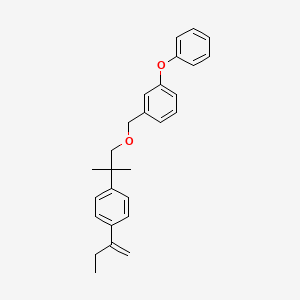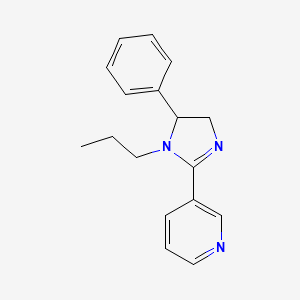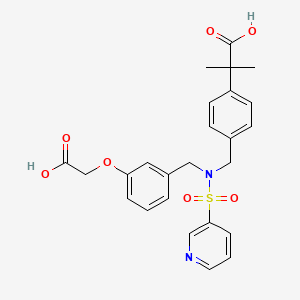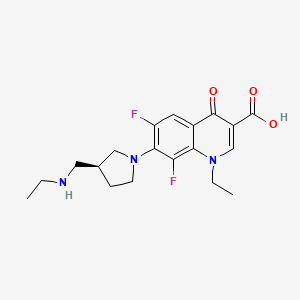
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nicotinic acid core substituted with hydroxy, methyl, and nitrophenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid typically involves multiple steps. One common approach is the esterification of nicotinic acid derivatives with 2-hydroxy-2-methylpropyl alcohol under acidic conditions. This is followed by nitration and methylation reactions to introduce the nitrophenyl and dimethyl groups, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Nicotinic Acid Derivatives: Compounds with similar nicotinic acid cores but different substituents.
Hydroxy and Nitro Substituted Compounds: Compounds with hydroxy and nitro groups on different aromatic or aliphatic backbones.
Uniqueness
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
属性
| 117191-84-1 | |
分子式 |
C19H20N2O7 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
5-(2-hydroxy-2-methylpropoxy)carbonyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20N2O7/c1-10-14(17(22)23)16(12-7-5-6-8-13(12)21(26)27)15(11(2)20-10)18(24)28-9-19(3,4)25/h5-8,25H,9H2,1-4H3,(H,22,23) |
InChI 键 |
MVVCNLDLEHBPJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



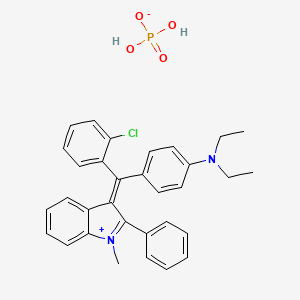
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)

